
Ácido 1-pirenobutírico
Descripción general
Descripción
1-Pyrenebutyric acid (1-PBA) is an organic compound that has been extensively studied in the scientific and medical fields. It is a carboxylic acid that is composed of a pyrene ring and a butyric acid group. It is a colorless solid that is insoluble in water and has a melting point of about 130°C. 1-PBA has been used in a variety of applications, ranging from biochemical research to medical diagnosis. In
Aplicaciones Científicas De Investigación
Funcionalización de la Superficie
El ácido 1-pirenobutírico (PBA) se utiliza ampliamente en la funcionalización de la superficie de diversos materiales debido a su gran sistema π y su grupo carboxílico. Esta aplicación es crucial para modificar las propiedades de la superficie para mejorar la interacción con otras moléculas o mejorar la estabilidad del material .
Aplicaciones Optoelectrónicas
Gracias a su alta eficiencia de fluorescencia y estabilidad, el PBA sirve como un excelente material en aplicaciones optoelectrónicas. Se puede utilizar en dispositivos que generan, detectan y controlan la luz, aprovechando sus propiedades de fluoróforo excitable por UV .
Desarrollo de Sensores
El PBA se puede injertar en la superficie del grafeno, que luego se utiliza en el desarrollo de sensores. Esta aplicación aprovecha la capacidad del PBA para unirse al grafeno y mejorar su sensibilidad y especificidad como material sensor .
Sistemas de Almacenamiento de Energía
En el campo del almacenamiento de energía, el PBA se utiliza en la fabricación de electrodos de ultracapacitores. Estos capacitores son sistemas de almacenamiento alternativos que ofrecen alta densidad de energía y potencia, y la funcionalización del PBA mejora su rendimiento .
Aplicaciones Fotovoltaicas
El PBA juega un papel en la formación de películas multicapa para aplicaciones fotovoltaicas. Estas películas se utilizan en las células solares para convertir la energía solar en energía eléctrica, donde el PBA contribuye a la eficiencia de la absorción de la luz y la conversión de energía .
Biosensado
Los nanocompuestos de nanotubos de carbono dopados con nitrógeno modificados con PBA (PBA/NCNTs) se emplean como biosensores. Se utilizan particularmente para detectar glucosa en muestras de suero humano, mostrando el potencial del PBA en el diagnóstico médico .
Mecanismo De Acción
- PBA primarily interacts with biomolecules on surfaces. It can be grafted onto materials like graphene, forming self-assembled monolayers. These surfaces serve as its targets .
Target of Action
Mode of Action
Safety and Hazards
Direcciones Futuras
The adsorbed structure of 1-pyrenebutanoic acid succinimidyl ester (PASE) on graphene was theoretically investigated based on density functional theory . The effect of the external environment around PASE is of importance when the standing up process of the BSE part from the graphene surface is considered .
Análisis Bioquímico
Biochemical Properties
1-Pyrenebutyric acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the large π system of 1-Pyrenebutyric acid, which allows it to participate in π-π stacking interactions . This property is particularly useful in the functionalization of surfaces, such as graphene .
Cellular Effects
The effects of 1-Pyrenebutyric acid on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components. For instance, it has been used as a fluorescent probe to study proteins, lipids, nucleic acids, and other biological systems . Its fluorescence properties can be used to monitor changes in these biomolecules, providing insights into cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Pyrenebutyric acid exerts its effects through various mechanisms. It can bind to biomolecules through π-π stacking interactions due to its large π system This can lead to changes in the activity of enzymes and proteins, potentially influencing gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrenebutyric acid can change over time. It has been observed that the fluorescence of 1-Pyrenebutyric acid can be quenched by reactive oxygen species and the O2 molecule . This property allows it to be used as a probe for studying the temporal changes in these species in biological systems .
Metabolic Pathways
It is known that 1-Pyrenebutyric acid can interact with various enzymes and cofactors due to its large π system
Transport and Distribution
The transport and distribution of 1-Pyrenebutyric acid within cells and tissues are complex processes that are influenced by its interactions with various biomolecules. It is known that 1-Pyrenebutyric acid can be grafted onto the surface of graphene , suggesting that it may interact with transporters or binding proteins that facilitate its distribution within cells
Propiedades
IUPAC Name |
4-pyren-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRRCOJHNZVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063032 | |
| Record name | 1-Pyrenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Pyrenebutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19406 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3443-45-6, 25338-56-1 | |
| Record name | 1-Pyrenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrenebutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenebutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenebutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pyrenebutanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pyrenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrene-1-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PYRENEBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT0DC64E8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
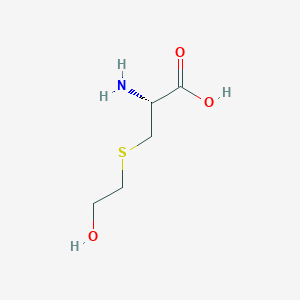
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)


![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
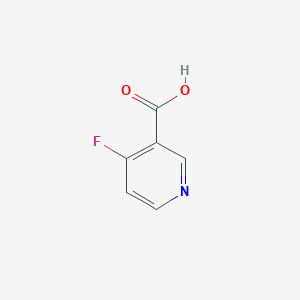

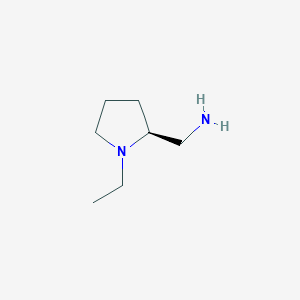
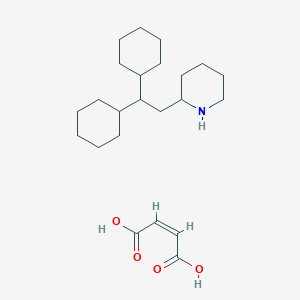
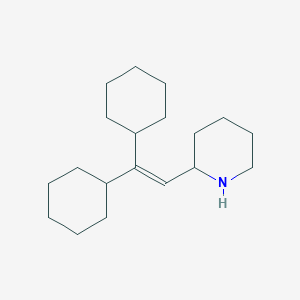
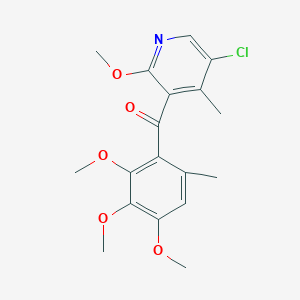
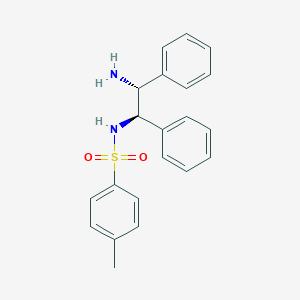
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)